molecular formula C13H22Cl2N2O2 B1304963 Piperazine, 1-veratryl-, dihydrochloride CAS No. 93088-18-7

Piperazine, 1-veratryl-, dihydrochloride

Cat. No.: B1304963
CAS No.: 93088-18-7
M. Wt: 309.2 g/mol
InChI Key: RQXHJAIRVKNDPX-UHFFFAOYSA-N
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Description

Piperazine, 1-veratryl-, dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2 and a molecular weight of 309.2 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological and pharmacological activities .

Biochemical Analysis

Biochemical Properties

Piperazine, 1-veratryl-, dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This interaction highlights its potential use as an anthelmintic agent. Additionally, this compound can influence the activity of various enzymes involved in metabolic pathways, further emphasizing its biochemical significance.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can impact neuronal signaling, leading to changes in cellular responses . Moreover, this compound has been observed to affect the expression of specific genes involved in metabolic processes, thereby modulating cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to GABA receptors on muscle membranes, leading to hyperpolarization and subsequent paralysis of parasites . This binding interaction is crucial for its anthelmintic action. Additionally, this compound can inhibit or activate specific enzymes, resulting in changes in gene expression and metabolic pathways. These molecular interactions underscore its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the paralysis of parasites. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to neurotoxicity and other adverse reactions in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and modulate cellular processes . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

The synthesis of piperazine derivatives, including Piperazine, 1-veratryl-, dihydrochloride, involves various methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize commercially available N-alkyl, N-acyl, or N-protected piperazines, which are then further functionalized to obtain the desired derivative .

Chemical Reactions Analysis

Piperazine, 1-veratryl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to obtain the desired piperazine derivative .

Scientific Research Applications

Pharmaceutical Applications

Piperazine derivatives have been extensively studied for their therapeutic potential. The compound is primarily recognized for its anthelmintic properties, which are crucial in treating parasitic infections.

Anthelmintic Use:

  • Piperazine, 1-veratryl-, dihydrochloride has been utilized in veterinary medicine to treat roundworm infections in livestock. It is effective against Ascaris suum and Oesophagostomum spp. in swine and chickens, as indicated by its approved use in medicated feeds .

Dosage and Administration:

  • For swine, the recommended dosage is 3000 mg/kg of feed for a single treatment, with the possibility of retreatment after 30 days if necessary .
  • In chickens, a dosage of 1050 mg/kg is administered similarly .

Research on Drug Development

Recent studies have highlighted the role of piperazine-containing compounds in drug development. Notably, piperazine derivatives have been incorporated into various FDA-approved drugs for different therapeutic uses:

Drug NameYear ApprovedTherapeutic Use
Infigratinib2021Fibroblast growth factor receptor inhibitor
Entrectinib2019ALK, ROS1, and Trk kinase inhibitor
Venetoclax2016Bcl-2 blocker for chronic lymphocytic leukemia

These drugs utilize the piperazine scaffold to enhance their pharmacological properties .

Case Studies

Case Study on Drug Discrimination:
Research involving piperazine drug discrimination with gold nanoclusters demonstrated a multi-parameter calibration strategy that assesses charge transfer kinetics. This study provides insights into the interaction mechanisms of piperazine derivatives at the molecular level .

Cosmetic Formulations:
Piperazine derivatives are also being explored in cosmetic formulations due to their potential as stabilizers and conditioning agents. Studies indicate that these compounds can enhance the sensory properties and efficacy of topical products .

Agricultural Applications

In agriculture, this compound is primarily used as an effective anthelmintic agent in animal feeds. Its application helps manage parasitic infections in livestock, which can lead to improved health and productivity.

Comparison with Similar Compounds

Piperazine, 1-veratryl-, dihydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their substituents and pharmacological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Similar compounds often have different therapeutic applications and pharmacokinetic profiles, making each derivative unique in its own right .

Biological Activity

Piperazine, 1-veratryl-, dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Piperazine derivatives are known for their structural versatility, which allows them to interact with various biological targets. The 1-veratryl substitution enhances its lipophilicity and may influence its receptor binding affinity.

Biological Activity Overview

Piperazine derivatives exhibit a wide range of biological activities, including:

  • Anthelmintic Activity : Piperazine is primarily recognized for its efficacy against intestinal parasites. It acts by paralyzing the worms, facilitating their expulsion from the host's body.
  • Neuropharmacological Effects : Piperazine compounds have shown potential in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
  • Anticancer Properties : Recent studies indicate that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanisms through which this compound exerts its effects include:

  • Receptor Interaction : Piperazine derivatives often target aminergic receptors (e.g., dopamine receptors), influencing neurotransmission and potentially aiding in the treatment of neurological disorders.
  • Cellular Pathways : Compounds like LQFM018, a piperazine-containing derivative, have been shown to trigger necroptosis in leukemic cells, indicating a novel pathway for inducing cell death in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of piperazine indicates rapid absorption from the gastrointestinal tract with significant protein binding (60-70%). About 25% is metabolized in the liver, with metabolites excreted primarily through urine .

Toxicology Studies

Toxicological assessments reveal that piperazine has a relatively high LD50 value (approximately 5 g/kg in humans), indicating a moderate safety profile when used appropriately. However, adverse effects such as muscle fatigue and seizures have been reported in cases of overdose .

Case Studies

  • Anticancer Activity : A study demonstrated that a piperazine-substituted compound exhibited an EC50 value of 4.7 nM against Plasmodium berghei, showcasing its potential as an antimalarial agent .
  • Neurological Applications : Clinical trials have explored the use of piperazine derivatives in treating peripheral neuropathies, highlighting their role as muscarinic acetylcholine receptor antagonists .

Data Table: Summary of Biological Activities

Activity TypeMechanismExample CompoundEC50/LD50 Value
AnthelminticParalysis of wormsPiperazineLD50 = 5 g/kg
AnticancerInduction of apoptosisLQFM018EC50 = 4.7 nM
NeuropharmacologicalReceptor modulationVarious derivativesVaries by specific compound

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHJAIRVKNDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239261
Record name Piperazine, 1-veratryl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93088-18-7
Record name Piperazine, 1-veratryl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093088187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-veratryl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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